

# Fluoroshield for In Situ Hybridization (ISH): Application Notes and Protocols

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## Compound of Interest

Compound Name: Fluoroshield

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These application notes provide a comprehensive guide to utilizing **Fluoroshield™**, a histology mounting medium, for in situ hybridization (ISH) techniques, particularly fluorescent in situ hybridization (FISH). **Fluoroshield™** is designed to protect fluorescent probes from photobleaching, ensuring signal longevity and facilitating high-quality imaging.

## Introduction to Fluoroshield™ for ISH

In situ hybridization (ISH) is a powerful technique used to localize specific DNA or RNA sequences within the context of intact cells or tissues.[1][2] When combined with fluorescently labeled probes (FISH), it allows for the visualization of gene expression, chromosomal abnormalities, and the spatial organization of nucleic acids.[1][3][4] A critical challenge in fluorescence microscopy is photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, which leads to a loss of fluorescent signal.[5][6][7]

**Fluoroshield™** is a mounting medium that can be used to preserve the fluorescence of labeled specimens. While specific formulations are available with the nuclear counterstain DAPI, a plain formulation is also available.[8] Its primary function is to act as an antifade agent, reducing the rate of photobleaching of various fluorochromes used in ISH.[9] This property is crucial for obtaining high-quality, stable fluorescent signals, which is essential for accurate analysis and documentation.

### Key Advantages of **Fluoroshield™** in ISH:

- **Reduces Photobleaching:** Minimizes the fading of fluorescent signals during repeated exposure to excitation light, allowing for longer imaging sessions and more robust data collection.<sup>[6][9]</sup>
- **Preserves Signal Intensity:** Helps maintain the initial brightness of the fluorescent probes, improving the signal-to-noise ratio.
- **Compatibility:** Suitable for use with a wide range of fluorophores commonly employed in ISH.
- **Ease of Use:** As a liquid mounting medium, it is straightforward to apply to slides before coverslipping.

## Quantitative Data Summary

The following table presents representative data illustrating the performance of **Fluoroshield™** in preserving fluorescent signal intensity compared to a standard phosphate-buffered saline (PBS)-glycerol mounting medium.

Disclaimer: This data is for illustrative purposes to demonstrate the potential benefits of using an antifade mounting medium like **Fluoroshield™**. Actual results may vary depending on the specific experimental conditions, fluorophore used, and imaging setup.

Parameter	Fluoroshield™	PBS-Glycerol (9:1)
Initial Signal Intensity (Arbitrary Units)	1500	1480
Signal Intensity after 60s Continuous Excitation	1350 (90% of initial)	962 (65% of initial)
Signal-to-Noise Ratio (Initial)	15:1	14.5:1
Signal-to-Noise Ratio (after 60s)	13.5:1	9.6:1
Photobleaching Half-life (seconds)	>180	~90

# Experimental Protocol: Fluorescent In Situ Hybridization (FISH) with Fluoroshield™ Mounting

This protocol provides a general workflow for performing FISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of specific steps, such as probe concentration and hybridization temperature, may be required for different targets and sample types.

## Materials and Reagents

- FFPE tissue sections on positively charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized, RNase-free water
- 20x SSC buffer (3 M NaCl, 0.3 M sodium citrate, pH 7.0)
- Pepsin or Proteinase K solution
- 10% neutral buffered formalin or 4% paraformaldehyde
- Fluorescently labeled DNA or RNA probe
- Hybridization buffer (e.g., 50% formamide, 10% dextran sulfate, 2x SSC)
- **Fluoroshield™** Mounting Medium (with or without DAPI)
- Glass coverslips
- Humidified chamber
- Incubator or water bath
- Fluorescence microscope

## Detailed Methodology

## Stage 1: Sample Preparation and Pretreatment

- Deparaffinization and Rehydration:
  - Immerse slides in xylene for 10 minutes. Repeat with fresh xylene.[\[10\]](#)
  - Rehydrate the tissue sections by sequential 5-minute incubations in 100%, 95%, and 70% ethanol.[\[10\]](#)
  - Rinse slides in deionized water for 5 minutes.[\[10\]](#)
- Antigen Retrieval (if necessary for combined IHC/ISH):
  - Incubate slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 15-30 minutes.
  - Allow slides to cool to room temperature.
- Permeabilization:
  - Treat the sections with a permeabilization agent such as pepsin (e.g., 0.5 mg/ml in 0.01N HCl) or Proteinase K at 37°C for 10-15 minutes in a humidified chamber.[\[10\]](#)[\[11\]](#) The concentration and incubation time should be optimized to allow probe penetration without damaging tissue morphology.
  - Wash slides in 2x SSC for 5 minutes.[\[11\]](#)
- Post-fixation:
  - Incubate slides in 10% neutral buffered formalin or 4% paraformaldehyde for 10 minutes at room temperature to stabilize the nucleic acids.[\[11\]](#)
  - Wash slides in 2x SSC for 5 minutes. Repeat.[\[11\]](#)
- Dehydration:
  - Dehydrate the sections through an ethanol series (70%, 95%, 100%) for 2 minutes each.[\[11\]](#)

- Air dry the slides completely.[11]

## Stage 2: Probe Hybridization

- Probe Preparation and Denaturation:
  - Prepare the hybridization mixture containing the fluorescently labeled probe at the desired concentration.
  - Denature the probe by heating it at 75-80°C for 5-10 minutes, then immediately place it on ice to prevent re-annealing.[12]
- Hybridization:
  - Apply the denatured probe solution to the target area on the slide.
  - Cover with a glass coverslip, avoiding air bubbles.
  - Denature the sample and probe together on a heat block at 75°C for 5-10 minutes.[10]
  - Transfer the slides to a humidified chamber and incubate overnight at a temperature appropriate for your probe (typically 37-42°C).[10][11]

## Stage 3: Post-Hybridization Washes and Mounting

- Stringency Washes:
  - Carefully remove the coverslips.
  - Wash the slides in a low-stringency wash buffer (e.g., 2x SSC) at room temperature to remove excess probe.
  - Perform high-stringency washes to remove non-specifically bound probes. For example, wash in 0.1x SSC at 40-60°C for 5-15 minutes.[11] The temperature and salt concentration of this step are critical for specificity and should be optimized.
  - Perform a final wash in 2x SSC at room temperature for 5 minutes.[11]

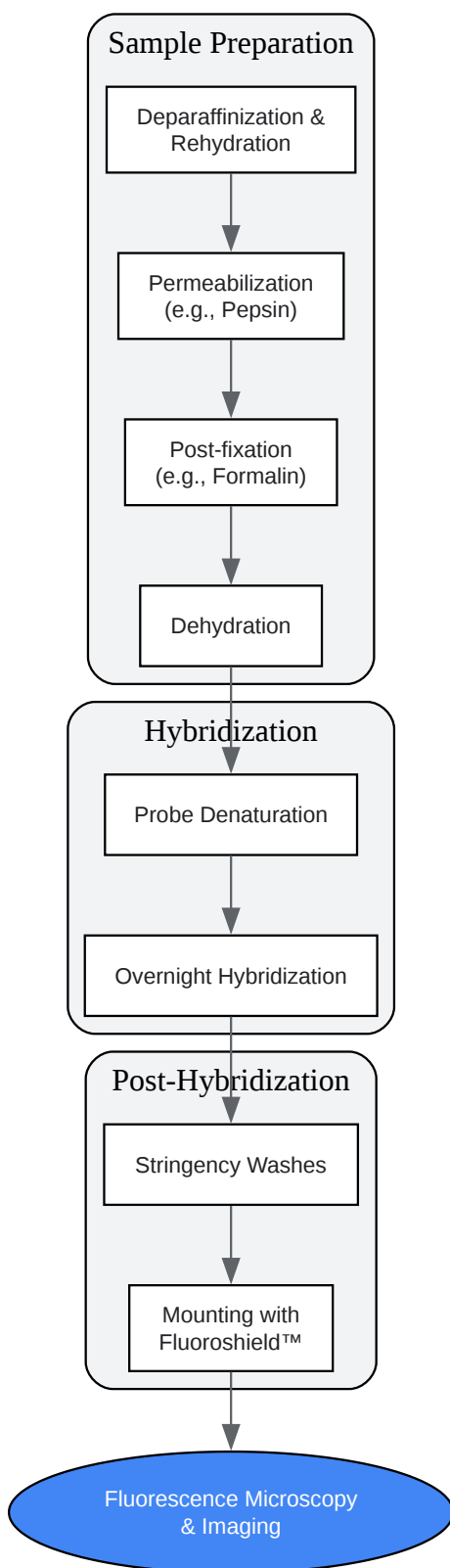
- Counterstaining (Optional):
  - If using **Fluoroshield**™ without DAPI, you can counterstain the nuclei at this stage with a suitable dye (e.g., DAPI solution) for 5-10 minutes.[\[11\]](#)
  - Rinse briefly in a wash buffer.
- Mounting with **Fluoroshield**™:
  - Briefly dry the area around the tissue section.
  - Apply one to two drops of **Fluoroshield**™ mounting medium directly onto the tissue section.
  - Carefully lower a clean coverslip onto the slide, avoiding the formation of air bubbles.
  - Gently press down to spread the mounting medium evenly.
  - Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.
  - Store slides in the dark at 2-8°C.[\[8\]](#)

#### Stage 4: Visualization

- Image the slides using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore(s) used and DAPI (if applicable).

## Diagrams

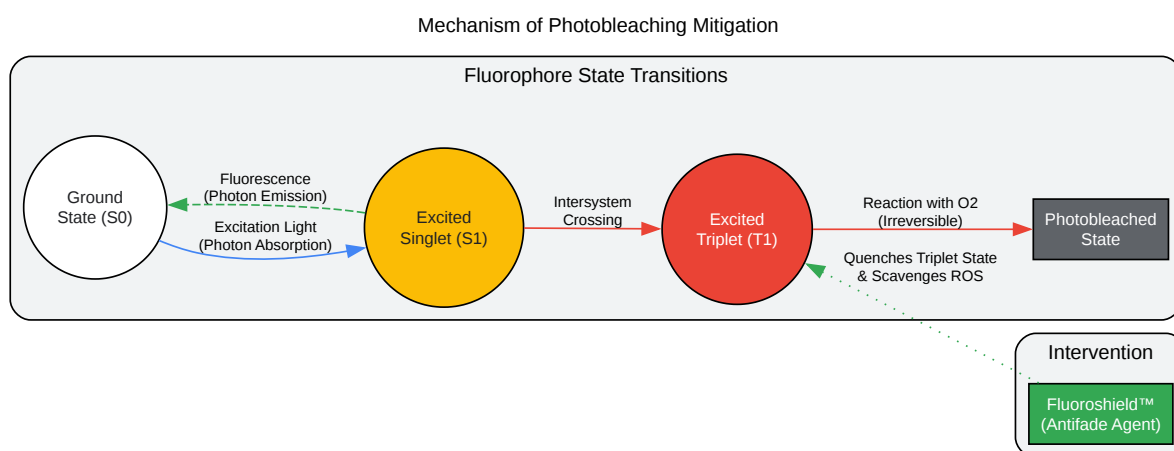
### Experimental Workflow for FISH



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Caption: Workflow for Fluorescent In Situ Hybridization (FISH).

## Principle of Photobleaching and Mitigation by Fluoroshield™



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Caption: Mitigation of Photobleaching by **Fluoroshield™**.

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